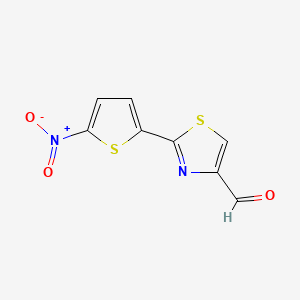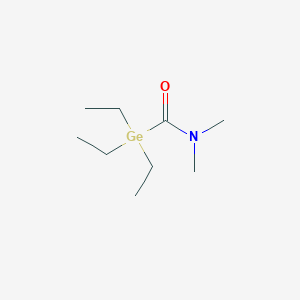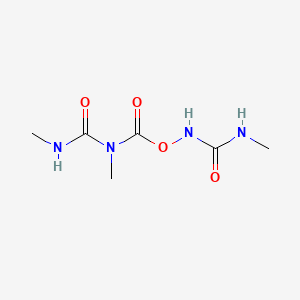
N,N,O-Tri(methylcarbamoyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,O-Tri(methylcarbamoyl)hydroxylamine is a compound of interest in organic chemistry due to its unique structure and reactivity. This compound features a hydroxylamine core with three methylcarbamoyl groups attached, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,O-Tri(methylcarbamoyl)hydroxylamine typically involves the reaction of hydroxylamine with methyl isocyanate under controlled conditions. The process can be carried out in an aqueous or organic solvent, with the reaction temperature maintained at a moderate level to ensure the stability of the product. The reaction can be represented as follows:
NH2OH+3CH3NCO→this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,O-Tri(methylcarbamoyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N,O-Tri(methylcarbamoyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N,O-Tri(methylcarbamoyl)hydroxylamine involves its ability to interact with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N,N,O-Tri(methylcarbamoyl)hydroxylamine include:
- N,N-Dimethylhydroxylamine
- N-Methylhydroxylamine
- O-Methylhydroxylamine
Uniqueness
What sets this compound apart from these similar compounds is the presence of three methylcarbamoyl groups, which confer unique reactivity and stability. This makes it a valuable intermediate in various synthetic applications and a subject of interest in ongoing research.
Eigenschaften
CAS-Nummer |
24954-53-8 |
|---|---|
Molekularformel |
C6H12N4O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
(methylcarbamoylamino) N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C6H12N4O4/c1-7-4(11)9-14-6(13)10(3)5(12)8-2/h1-3H3,(H,8,12)(H2,7,9,11) |
InChI-Schlüssel |
ZTYFSMJPSIXNMW-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NOC(=O)N(C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



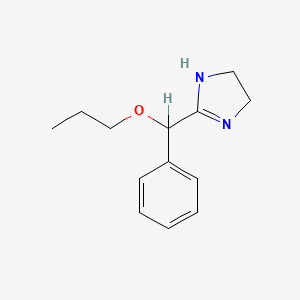

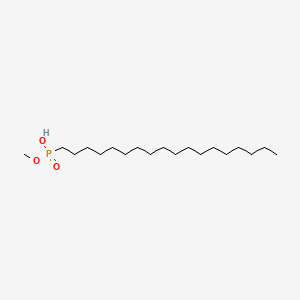
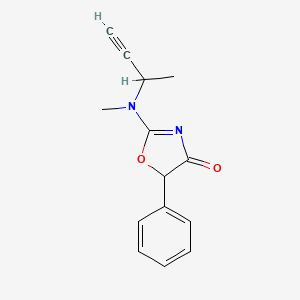
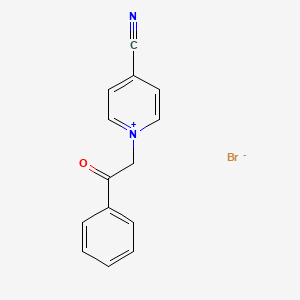
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)

![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
